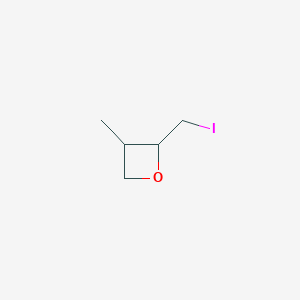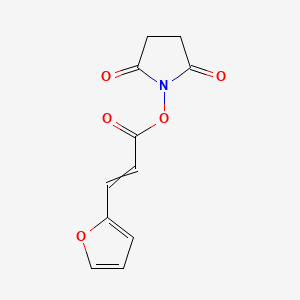
3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarbonitrile is a heterocyclic compound that features a triazole ring fused to a pyridine ring with a nitrile group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarbonitrile typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is highly efficient and regioselective, often catalyzed by copper(I) salts. The general reaction conditions include:
Reagents: Sodium azide, terminal alkyne, copper(I) iodide
Solvent: Dimethyl sulfoxide (DMSO) or water
Temperature: Room temperature to 80°C
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventacetonitrile; temperature0-25°C
Reduction: Lithium aluminum hydride; solventtetrahydrofuran; temperaturereflux
Substitution: Halogenation with bromine or chlorine; solventchloroform; temperatureroom temperature
Major Products Formed
Oxidation: Formation of triazole N-oxides
Reduction: Formation of 3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarboxamide
Substitution: Formation of halogenated pyridine derivatives
Applications De Recherche Scientifique
3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioorthogonal chemical probe in labeling and imaging studies.
Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of antimicrobial and anticancer agents.
Industry: Utilized in the production of advanced materials, such as coordination polymers and metal-organic frameworks.
Mécanisme D'action
The mechanism of action of 3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, while the nitrile group can participate in coordination with metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1H-1,2,3-triazol-1-yl)-2-pyridinecarbonitrile
- 2-(2H-1,2,3-triazol-2-yl)pyridine
- 3-(2H-1,2,3-triazol-2-yl)benzonitrile
Uniqueness
3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarbonitrile is unique due to the presence of both a triazole and a pyridine ring, which imparts distinct electronic and steric properties. This combination enhances its versatility in various chemical reactions and applications, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C8H5N5 |
|---|---|
Poids moléculaire |
171.16 g/mol |
Nom IUPAC |
3-(triazol-2-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H5N5/c9-6-7-8(2-1-3-10-7)13-11-4-5-12-13/h1-5H |
Clé InChI |
KORABRIAOWKUGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)C#N)N2N=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1,6-dihydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B13872029.png)

![2-(4-tert-butylphenyl)-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide](/img/structure/B13872052.png)
![6-Methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B13872062.png)


![4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine](/img/structure/B13872086.png)

![4-(4-Chloro-3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B13872101.png)


![4-[(3-Methoxy-3-oxopropyl)amino]benzoic acid](/img/structure/B13872115.png)

